molecular formula C16H20N2OS2 B3829983 (5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 5225-45-6

(5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3829983
CAS No.: 5225-45-6
M. Wt: 320.5 g/mol
InChI Key: HAKGVBBLRMOQNX-KAMYIIQDSA-N
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Description

(5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by a thiazolidinone ring substituted with a benzylidene group and a dipropylamino group. It has garnered interest in various fields of research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(dipropylamino)benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The dipropylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[4-(dipropylamino)benzylidene]-2-oxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

(5Z)-5-[[4-(dipropylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-3-9-18(10-4-2)13-7-5-12(6-8-13)11-14-15(19)17-16(20)21-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19,20)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKGVBBLRMOQNX-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416738
Record name ZINC03183131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5225-45-6
Record name ZINC03183131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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